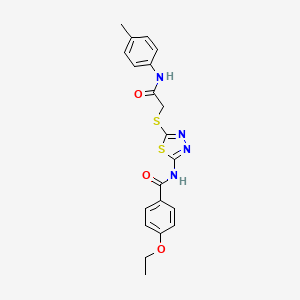
4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections delve into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C22H23N3O2S, with a molecular weight of approximately 425.56 g/mol. The compound's structure includes a thiadiazole ring, which is known for its significant biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.
- Thioether Formation : The thioether group is introduced via nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves coupling the thiadiazole derivative with an ethoxy-benzoyl chloride under basic conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
The above data indicates that certain derivatives can effectively inhibit cell proliferation in breast (MCF-7) and lung (A549) cancer models, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored extensively. Compounds containing the thiadiazole ring have shown activity against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings demonstrate the potential of these compounds as antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Interference with Cellular Pathways : By affecting signaling pathways critical for cell survival and proliferation, these compounds can induce apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies have indicated that this compound can form stable interactions with target proteins, which may enhance its efficacy as a therapeutic agent .
Case Studies
A notable case study involved the evaluation of a related thiadiazole derivative in clinical trials where it exhibited significant cytotoxic effects against tumor cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies.
特性
IUPAC Name |
4-ethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-10-6-14(7-11-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWUPLHNQQQEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














